molecular formula C7H7F3N2O3S B6180635 6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide CAS No. 2356727-89-2

6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide

Cat. No.: B6180635
CAS No.: 2356727-89-2
M. Wt: 256.2
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Description

6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxy group at the 6th position, a trifluoromethyl group at the 2nd position, and a sulfonamide group at the 3rd position of the pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol or other nucleophiles in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols depending on the reaction conditions.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

2356727-89-2

Molecular Formula

C7H7F3N2O3S

Molecular Weight

256.2

Purity

95

Origin of Product

United States

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